

# Application Notes and Protocols for [14C]-Citrate Uptake Assay with PF-06761281

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## Compound of Interest

Compound Name: PF-06761281

Cat. No.: B12045909

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Citrate is a central metabolic intermediate, playing a crucial role in the regulation of glycolysis, lipid synthesis, and cellular energy homeostasis.[1][2][3] The transport of extracellular citrate into cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[2][4] Dysregulation of NaCT has been implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, as well as in neurological conditions such as epilepsy, making it a significant therapeutic target.[2][4][5]

**PF-06761281** is a potent and selective inhibitor of NaCT (SLC13A5).[6][7][8] It serves as a critical tool for investigating the physiological and pathological roles of citrate transport. These application notes provide detailed protocols for utilizing **PF-06761281** in a [14C]-citrate uptake assay to study NaCT inhibition in various cell systems.

### Mechanism of Action

**PF-06761281** functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][5] Its inhibitory potency is notably dependent on the ambient citrate concentration.[1][5] While it was developed from a series of dicarboxylic acids intended to compete with citrate, studies suggest that **PF-06761281** and related compounds bind to an

allosteric site, modulating the transporter's conformation and thereby inhibiting citrate uptake.

[\[1\]](#)[\[5\]](#)

## Data Presentation

The inhibitory activity of **PF-06761281** on citrate uptake has been quantified across various cell types and species. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of **PF-06761281** against SLC13 Family Transporters

Cell Line	Transporter	IC50 (μM)	Reference
HEK293	Human NaCT (SLC13A5)	0.51	<a href="#">[6]</a> <a href="#">[8]</a>
HEK293	Human NaDC1 (SLC13A2)	13.2	<a href="#">[6]</a>
HEK293	Human NaDC3 (SLC13A3)	14.1	<a href="#">[6]</a>

Table 2: In Vitro Inhibitory Activity of **PF-06761281** in Hepatocytes

Species	Cell Type	IC50 (μM)	Reference
Human	Hepatocytes	0.74	<a href="#">[6]</a> <a href="#">[7]</a>
Mouse	Hepatocytes	0.21	<a href="#">[6]</a>
Rat	Hepatocytes	0.12	<a href="#">[6]</a>

## Experimental Protocols

This section provides a detailed methodology for performing a [<sup>14</sup>C]-citrate uptake assay to evaluate the inhibitory effect of **PF-06761281**.

### I. Cell Culture and Plating

This protocol is adaptable for various cell lines, including HEK293 cells stably expressing SLC13A5 or primary hepatocytes.

- **Cell Maintenance:** Culture cells in the appropriate medium supplemented with serum and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Seeding:** Seed cells onto collagen-coated 24-well or 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay. For primary hepatocytes, a typical seeding density is 0.5 x 10<sup>6</sup> viable cells/well in a 24-well plate.[\[2\]](#)
- **Attachment and Recovery:** Allow cells to attach and form a monolayer, typically for 24-48 hours post-plating. Change the medium every 24 hours if necessary.[\[2\]](#)

## II. Reagent Preparation

- **Uptake Buffer (Sodium-based):** Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing (in mM): 140 NaCl, 2 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES.[\[9\]](#) Adjust the pH to 7.4.
- **Wash Buffer (Choline-based):** Prepare a buffer of the same composition as the uptake buffer, but replace NaCl with 140 mM Choline Chloride to prevent sodium-dependent uptake during wash steps.[\[9\]](#)
- **Stop Solution:** Use ice-cold Wash Buffer (Choline-based).
- **[14C]-Citrate Working Solution:** Prepare a stock solution of [14C]-citrate. On the day of the experiment, dilute the [14C]-citrate and unlabeled ("cold") citrate in the Uptake Buffer to achieve the desired final substrate concentration (e.g., 3.5 - 10 μM).[\[10\]](#) The specific activity should be optimized to ensure a robust signal-to-noise ratio.
- **PF-06761281 Working Solutions:** Prepare a stock solution of **PF-06761281** in a suitable solvent (e.g., DMSO). On the day of the experiment, create a serial dilution in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
- **Cell Lysis Buffer:** 0.1 M NaOH or RIPA buffer.[\[2\]](#)

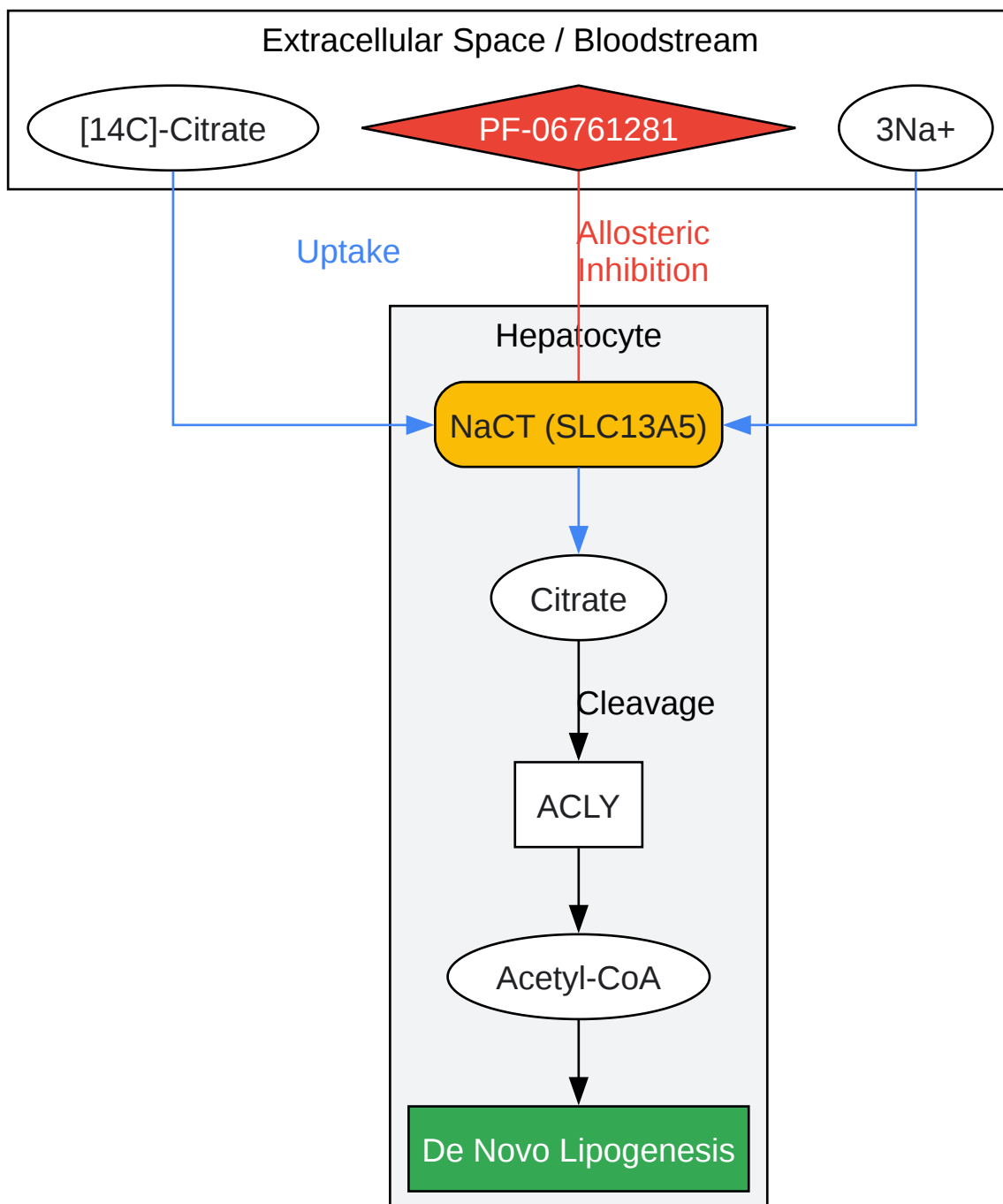
### III. [<sup>14</sup>C]-Citrate Uptake Assay Procedure

- Cell Wash: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.[\[2\]](#)
- Pre-incubation: Add the **PF-06761281** working solutions (or vehicle control) to the respective wells. Incubate the plate at 37°C for 15-30 minutes.[\[2\]](#)[\[10\]](#)
- Initiate Uptake: Aspirate the pre-incubation solution. Immediately add the [<sup>14</sup>C]-citrate working solution to each well to start the uptake reaction.[\[2\]](#)
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[\[9\]](#)[\[10\]](#)  
This duration should be within the linear range of citrate uptake for the specific cell type being used.
- Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution. Immediately wash the cells three to four times with ice-cold Stop Solution to remove extracellular [<sup>14</sup>C]-citrate.[\[2\]](#)[\[9\]](#)
- Cell Lysis: Add an appropriate volume of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[\[2\]](#)
- Scintillation Counting: Transfer the lysate from each well into a scintillation vial. Add a suitable scintillation cocktail.
- Quantification: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
- Data Analysis:
  - Subtract the background CPM (from wells with no cells or from uptake measured in choline buffer) from all experimental values.
  - Normalize the data to the protein concentration in each well, if necessary.
  - Calculate the percentage of inhibition for each concentration of **PF-06761281** relative to the vehicle control (0% inhibition).

- Plot the percent inhibition against the log concentration of **PF-06761281** and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Mandatory Visualizations

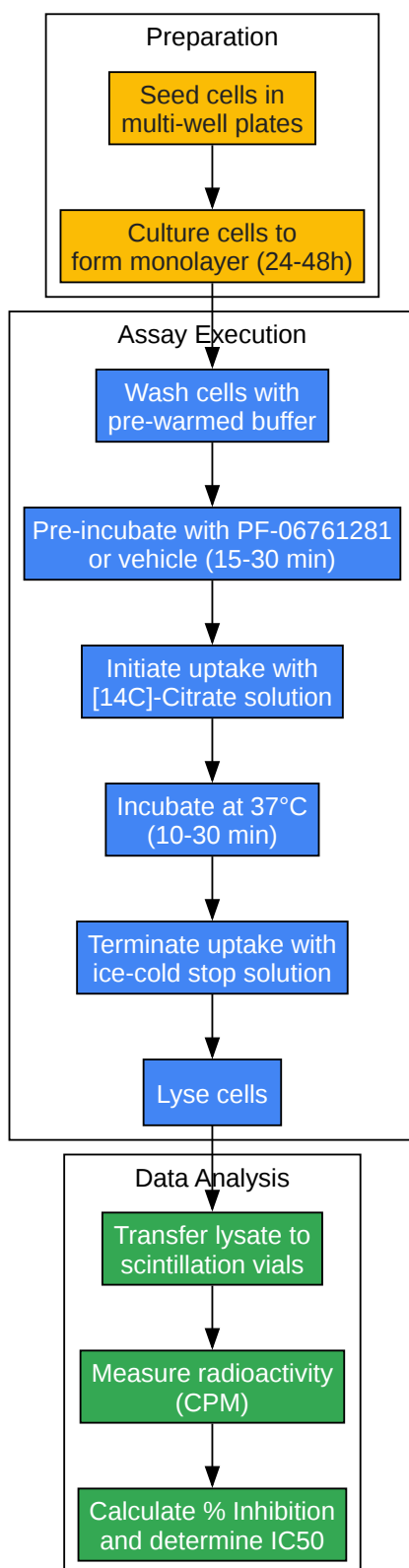
### Signaling and Transport Pathway Diagram



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Caption: Mechanism of **PF-06761281** inhibition on NaCT-mediated citrate uptake.

## Experimental Workflow Diagram



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Caption: Workflow for the [14C]-citrate uptake assay with **PF-06761281**.

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